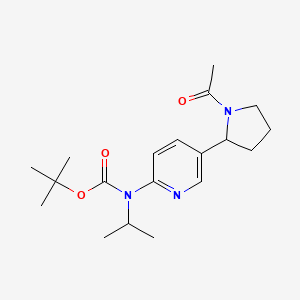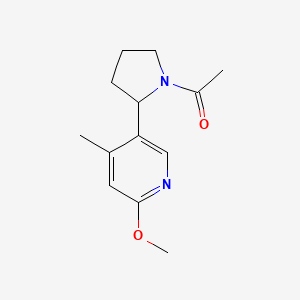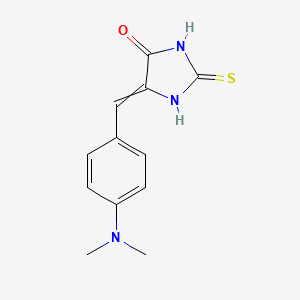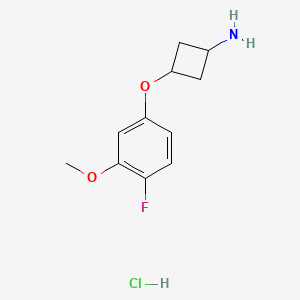
(R)-3-(1H-Indol-3-yl)-2-ureidopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-3-(1H-吲哚-3-基)-2-脲基丙酸是一种手性化合物,具有吲哚环、脲基和丙酸部分
准备方法
合成路线和反应条件
(R)-3-(1H-吲哚-3-基)-2-脲基丙酸的合成通常涉及在受控条件下吲哚衍生物与脲类化合物的反应。一种常用的方法是使用吲哚-3-甲醛,它经过一系列反应,包括缩合、环化和水解,得到所需产物。 反应条件通常需要特定的催化剂、溶剂和温度控制,以确保高产率和纯度 .
工业生产方法
(R)-3-(1H-吲哚-3-基)-2-脲基丙酸的工业生产可能涉及使用优化反应条件的大规模合成,以最大限度地提高效率并降低成本。 这可能包括使用连续流动反应器、自动化合成系统和先进的纯化技术,以商业规模生产该化合物 .
化学反应分析
反应类型
(R)-3-(1H-吲哚-3-基)-2-脲基丙酸可以进行各种化学反应,包括:
氧化: 吲哚环可以被氧化形成不同的衍生物。
还原: 脲基可以在特定条件下被还原。
取代: 该化合物可以参与亲核取代反应,特别是在吲哚氮或脲基上。
常见试剂和条件
这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如氢化锂铝,以及亲核试剂,如胺或卤化物。 反应条件通常涉及特定的溶剂、温度和催化剂,以实现所需的转化 .
形成的主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。 例如,吲哚环的氧化可以产生吲哚-3-羧酸衍生物,而脲基的还原可以产生胺衍生物 .
科学研究应用
(R)-3-(1H-吲哚-3-基)-2-脲基丙酸在科学研究中具有广泛的应用,包括:
化学: 用作合成复杂有机分子的结构单元。
生物学: 研究其在生物过程中的潜在作用,以及作为生物化学途径的探针。
医学: 研究其潜在的治疗特性,包括抗炎和抗癌活性。
作用机制
(R)-3-(1H-吲哚-3-基)-2-脲基丙酸的作用机制涉及它与特定分子靶标和途径的相互作用。吲哚环可以与各种酶和受体相互作用,调节它们的活性。脲基可以与生物分子形成氢键,影响其功能。 这些相互作用会导致细胞过程发生改变,例如信号转导、基因表达和代谢途径 .
相似化合物的比较
类似化合物
吲哚-3-乙酸: 一种具有类似吲哚结构但具有不同官能团的植物激素。
吲哚-3-甲醛: (R)-3-(1H-吲哚-3-基)-2-脲基丙酸合成的前体。
吲哚-3-丙酸: 另一种具有独特生物活性的吲哚衍生物
独特性
(R)-3-(1H-吲哚-3-基)-2-脲基丙酸由于其吲哚环、脲基和手性中心的组合而具有独特性。 这种独特的结构使其能够与多种生物靶标相互作用并参与多种化学反应,使其成为研究和工业中宝贵的化合物 .
属性
CAS 编号 |
54896-75-2 |
|---|---|
分子式 |
C12H13N3O3 |
分子量 |
247.25 g/mol |
IUPAC 名称 |
(2R)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H13N3O3/c13-12(18)15-10(11(16)17)5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,10,14H,5H2,(H,16,17)(H3,13,15,18)/t10-/m1/s1 |
InChI 键 |
NWLXJVDJMARXSP-SNVBAGLBSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine](/img/structure/B11820291.png)

![2-[Carboxymethyl-(4,4,4-trifluoro-3-oxobut-1-enyl)amino]acetic acid](/img/structure/B11820308.png)






![rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride](/img/structure/B11820335.png)
![({4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B11820336.png)
![Tetrasodium 6-amino-4-hydroxy-3-[[7-sulphonato-4-[(4-sulphonatophenyl)azo]-1-naphthyl]azo]naphthalene-2,7-disulphonate](/img/structure/B11820341.png)

![rac-[(1R,3S)-3-amino-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride](/img/structure/B11820356.png)
